2-(Furan-2-yl)-2-oxoacetic acid

Biocatalysis Enzyme Engineering Green Pharmaceutical Synthesis

2-(Furan-2-yl)-2-oxoacetic acid (2-FOA; synonym: α-oxo-2-furanacetic acid, 2-furylglyoxylic acid, furoylformic acid) is a heterocyclic α-ketocarboxylic acid (C₆H₄O₄, MW 140.09) bearing a furan ring directly conjugated to an oxoacetic acid moiety. It is uniquely positioned at the intersection of two distinct value streams: it serves as the essential C7 side-chain precursor for the second-generation cephalosporin antibiotic cefuroxime , and simultaneously exhibits intrinsic inhibitory activity against protein tyrosine phosphatases (PTPs) as an aryl α-ketocarboxylic acid pharmacophore.

Molecular Formula C6H4O4
Molecular Weight 140.09 g/mol
CAS No. 1467-70-5
Cat. No. B138613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-2-oxoacetic acid
CAS1467-70-5
Synonyms2-(2-Furyl)-2-oxoacetic acid;  2-(Furan-2-yl)-2-oxoacetic acid;  2-Furanyl(oxo)acetic acid;  2-Furylglyoxylic acid;  2-Oxo-2-(2-furanyl)acetic acid;  Furoylformic acid;  NSC 59069;  2-Furanglyoxylic acid; 
Molecular FormulaC6H4O4
Molecular Weight140.09 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)C(=O)O
InChIInChI=1S/C6H4O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9)
InChIKeyIXVPCJUAKDVYKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-2-yl)-2-oxoacetic Acid (CAS 1467-70-5): A Bifunctional α-Keto Acid Building Block for Cephalosporin Synthesis and Phosphatase Inhibition


2-(Furan-2-yl)-2-oxoacetic acid (2-FOA; synonym: α-oxo-2-furanacetic acid, 2-furylglyoxylic acid, furoylformic acid) is a heterocyclic α-ketocarboxylic acid (C₆H₄O₄, MW 140.09) bearing a furan ring directly conjugated to an oxoacetic acid moiety . It is uniquely positioned at the intersection of two distinct value streams: it serves as the essential C7 side-chain precursor for the second-generation cephalosporin antibiotic cefuroxime [1], and simultaneously exhibits intrinsic inhibitory activity against protein tyrosine phosphatases (PTPs) as an aryl α-ketocarboxylic acid pharmacophore [2]. Commercial availability spans multiple purity grades (≥97% titration assay , mp 92–97 °C ), with applications spanning pharmaceutical intermediate supply, impurity reference standard certification (e.g., Cefuroxime Impurity 24/98 ), and medicinal chemistry probe development.

Why 2-Furanacetic Acid Derivatives Cannot Be Interchanged with 2-(Furan-2-yl)-2-oxoacetic Acid in Critical Applications


Superficially similar furan-carboxylic acid derivatives—such as 2-furoic acid, 5-hydroxymethylfurfural (HMF), or 2-furylglycolic acid—are not functionally interchangeable with 2-FOA in either pharmaceutical synthesis or biochemical probe applications. The α-keto acid moiety of 2-FOA is chemically non-redundant: it provides (i) the reactive carbonyl required for oximation and subsequent elaboration into the cefuroxime C7 side chain (SMIA) [1], and (ii) the α-ketocarboxylate pharmacophore that mimics phosphotyrosine for PTP active-site recognition—a feature absent in simple furan monocarboxylic acids or hydroxylated analogs [2]. Traditional chemical routes to 2-FOA relying on acetylfuran oxidation or cyanide-mediated pathways suffer from low overall yields (~34% for downstream SMIA via the commercial multi-step route [3]), toxic reagent burdens, and high-salt wastewater generation [4]. These limitations create a procurement decision point where end-users must evaluate not only the compound itself but the synthetic provenance and purity profile that determine its fitness for a given application.

Quantitative Differentiation Evidence for 2-(Furan-2-yl)-2-oxoacetic Acid Against Closest Analogues and Alternative Routes


Engineered Galactose Oxidase Variant M13 Achieves 102-Fold Catalytic Enhancement Over Wild-Type for 2-FOA Biosynthesis

In a direct head-to-head comparison, the engineered galactose oxidase variant M13 (FgGOase, from Fusarium graminearum) exhibited a 102-fold enhancement in catalytic efficiency (kcat/Km) toward the intermediate aldehyde 2-FOAA, and a 46-fold enhancement toward the primary substrate 2-FHMK, relative to the wild-type enzyme [1]. The integrated two-step biocatalytic pathway produced 2-FOA at 14.6 g L⁻¹ with 86.7% conversion, fully characterized without intermediate purification [1]. In contrast, the wild-type FgGOase generated only 0.17–0.25 mmol L⁻¹ of 2-FOA under identical assay conditions, representing a catalytic bottleneck that precluded practical application [1].

Biocatalysis Enzyme Engineering Green Pharmaceutical Synthesis

Green Synthesis Route Delivers >90% Yield and >99% Purity Versus Traditional Routes Burdened by Toxic Reagents and Low Yield

Chinese patent CN110256379A discloses a green method for synthesizing 2-furylglyoxylic acid (2-FOA) that directly addresses the deficiencies of prior art routes [1]. The method uses chloroacetic acid, furan, Y-type zeolite molecular sieves, and Co₃O₄ as a heterogeneous catalyst with O₂ as the terminal oxidant and TEMPO as co-catalyst, yielding 2-FOA with purity >99% and yield >90% [1]. This stands in contrast to three traditional routes systematically enumerated in the patent background: (1) the acetylfuran/NaNO₂ route generates large volumes of high-salt, high-COD wastewater with poor environmental profile; (2) the furoic acid/cyanide route employs highly toxic NaCN with low yield; and (3) the furfural/HCN route suffers from low addition yields and uses extremely hazardous hydrogen cyanide [1]. The green method further enables catalyst recycling via simple filtration, reducing both cost and waste burden [1].

Process Chemistry Green Synthesis Cephalosporin Intermediates

Chemoenzymatic Route Achieves 81% One-Pot SMIA Yield Versus ~34% for the Commercial Multi-Step Process

A 2025 one-pot, three-step chemoenzymatic route converts biomass-derived furfural into (Z)-2-methoxyimino-2-(furan-2-yl)acetic acid (SMIA)—the direct downstream derivative of 2-FOA and immediate cefuroxime precursor—in 81% HPLC yield via sequential whole-cell hydroxymethylation (pyruvate decarboxylase), laccase-TEMPO oxidation, and spontaneous oximation [1]. In gram-scale isolation, SMIA was obtained in 63% isolated yield [1]. The paper explicitly benchmarks this against the commercial SMIA manufacturing route (furan → Friedel-Crafts acylation → multi-step oxidation/oximation/Beckmann rearrangement → amide hydrolysis) which delivers an overall yield of only ~34% [1]. Since 2-FOA is the key oxidative intermediate en route to SMIA, the 2.4-fold yield advantage of the chemoenzymatic strategy directly reflects improved efficiency in generating and elaborating the 2-FOA structural core.

Chemoenzymatic Synthesis Cefuroxime Precursor Biomass-Derived Furfural

Bio-Based 2-FOA Synthesis from Vitamin C Precursor Achieves 79.4% Yield Competitive with Traditional Petrochemical Methods

A complementary bio-based route reported in Green Chemistry (2022) produces methyl 2-furylglyoxylicate (Me-2FGA)—the methyl ester of 2-FOA—directly from 2-keto-L-gulonic acid (2KGA), a bio-based sugar-acid monomer that serves as the immediate precursor to vitamin C [1]. At 100 g L⁻¹ substrate loading, Me-2KGA was transformed into Me-2FGA via acid-catalyzed dehydration with a maximum yield of 79.4%, which the authors explicitly state is competitive with yields obtained via traditional commercial (petrochemical) synthesis methods [1]. This route establishes a non-furan, non-furfural entry point to the 2-FOA scaffold from a renewable, fermentation-derived feedstock, providing an orthogonal supply-chain diversification option distinct from both the traditional furan-based and emerging furfural-based routes.

Bio-Based Chemicals Sustainable Synthesis Furan Platform Chemicals

α-Keto Acid Pharmacophore Confers PTP Inhibitory Activity Absent in Corresponding α-Hydroxy and Simple Carboxylic Acid Analogs

2-FOA belongs to the aryl α-ketocarboxylic acid class of PTP inhibitors, which function as phosphotyrosine mimics by presenting the α-keto acid moiety for recognition within the PTP catalytic site [1]. This class-level functional differentiation is critical: the seminal Chen et al. (2001) study demonstrated that aryl α-ketocarboxylic acids inhibit the Yersinia enterocolitica PTPase with IC₅₀ values ranging from 79 to 2700 μM depending on aryl group electronics and size [1]. Critically, the corresponding aryl α-hydroxycarboxylic acids (e.g., 2-furylglycolic acid) were, in general, less potent inhibitors [1], establishing that the α-keto oxidation state is a determinant of PTP engagement. Additionally, divalent and trivalent α-ketocarboxylic acid constructs achieved IC₅₀ values as low as 0.7 μM against Yersinia PTPase and 2.7 μM against PTP1B, far surpassing monovalent analogs [2]. Simple furan monocarboxylic acids such as 2-furoic acid (lacking the α-keto group) lack this PTP inhibitory pharmacophore entirely.

Protein Tyrosine Phosphatase Inhibition Medicinal Chemistry Phosphotyrosine Mimetics

Dual Role as Cefuroxime Precursor AND Certified Impurity Reference Standard Distinguishes 2-FOA from Single-Purpose Furan Intermediates

Unlike single-purpose furan synthetic intermediates, 2-FOA holds a dual procurement identity: it is simultaneously a bulk intermediate for cefuroxime API manufacturing and a certified impurity reference standard. Multiple pharmacopoeia-aligned suppliers list 2-FOA as Cefuroxime Impurity 24 (also designated Impurity 98), with documented purity of ≥95% suitable for analytical method development, method validation (AMV), and quality control (QC) applications [1]. This dual identity is not shared by structurally proximal alternatives: 2-furoic acid (CAS 88-14-2) is primarily a food preservative/flavorant, and 5-HMF is a biofuel platform chemical—neither is listed as a cefuroxime impurity standard. The mp 92–97 °C range (vs. 129–133 °C for 2-furoic acid [2]) additionally provides a simple identity and purity checkpoint for incoming QC release.

Pharmaceutical Quality Control Reference Standards Cephalosporin Impurity Profiling

High-Value Application Scenarios Where 2-(Furan-2-yl)-2-oxoacetic Acid Outperforms Generic Furan Acid Alternatives


Green-Chemistry-Compliant Cefuroxime API Manufacturing via Biocatalytic or Chemoenzymatic 2-FOA Supply

Pharmaceutical manufacturers pursuing environmentally sustainable cephalosporin production should prioritize 2-FOA sourced from suppliers employing the engineered FgGOase M13 biocatalytic route (14.6 g L⁻¹, 86.7% conversion) or the laccase-TEMPO chemoenzymatic route (81% SMIA yield from furfural) [1][2]. These routes eliminate cyanide and HCN usage, operate under mild aqueous conditions, and utilize renewable furfural as feedstock—directly addressing the environmental liabilities of traditional acetylfuran/NaNO₂ and furoic acid/NaCN processes [2]. The 2.4-fold yield advantage over the commercial ~34% SMIA route translates into measurable cost-of-goods reduction and simplified regulatory submissions where process greenness is documented [2].

ANDAs and DMF Submissions Requiring Certified Cefuroxime Impurity Reference Standards

Generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for cefuroxime axetil or cefuroxime sodium must identify and quantify process-related impurities including 2-FOA (Cefuroxime Impurity 24/98) [1]. Procurement of 2-FOA as a fully characterized reference standard (≥95% purity, with CoA documenting HPLC, NMR, and mp 92–97 °C) from a qualified vendor eliminates the resource burden of in-house impurity synthesis and structural confirmation, while ensuring compliance with ICH Q3A/Q3B impurity thresholds [1]. Generic substitution with 2-furoic acid or other furan derivatives is analytically invalid for this purpose.

Protein Tyrosine Phosphatase Inhibitor Probe Development Using the α-Keto Acid Pharmacophore

Academic and industrial medicinal chemistry groups investigating PTP1B, TCPTP, LYP (PTPN22), or Yersinia virulence factor YopH as therapeutic targets can deploy 2-FOA as a monovalent aryl α-ketocarboxylic acid probe scaffold, leveraging the established structure-activity relationship that electron-rich aromatic groups (such as the furan ring) enhance PTP inhibition potency within the class-wide IC₅₀ range of 79–2700 μM [2]. Unlike 2-furoic acid (no α-keto group) or 2-furylglycolic acid (α-hydroxy, reduced potency), 2-FOA provides the correct oxidation-state pharmacophore for phosphotyrosine site recognition, and can be elaborated into divalent or trivalent constructs with substantially enhanced potency (reported down to IC₅₀ = 0.7 μM for optimized divalent inhibitors) [3].

Supply-Chain Diversification for Cefuroxime Intermediate Procurement via Orthogonal Bio-Based and Petrochemical Routes

Procurement managers seeking to mitigate single-source or single-feedstock risk for cefuroxime intermediate supply can specify 2-FOA from three independently validated synthetic provenances: (i) petrochemical furan-based routes (CN112724108A using oxalyl chloride chemistry [1]), (ii) biomass-derived furfural-based chemoenzymatic routes [2], and (iii) fermentation-derived 2-keto-L-gulonic acid (vitamin C precursor) dehydration routes (79.4% yield) [3]. This triple-route qualification enables competitive multi-vendor bidding and insulates supply chains from furfural/furan market volatility, while the 79.4% bio-based yield benchmark provides a credible alternative to petrochemical dependence for sustainability reporting [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Furan-2-yl)-2-oxoacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.